N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride
Overview
Description
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is a compound that combines a piperidine ring with a thiophene ring, linked by a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and amination reactions.
Formation of the Thiophene Derivative: Thiophene derivatives are often synthesized via condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Coupling Reaction: The piperidine and thiophene derivatives are then coupled through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-ylmethyl)thiophene-2-carboxamide hydrochloride
- N-(Piperidin-4-ylmethyl)furan-3-carboxamide hydrochloride
- N-(Piperidin-4-ylmethyl)pyrrole-3-carboxamide hydrochloride
Uniqueness
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is unique due to the specific positioning of the carboxamide group on the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of piperidine and thiophene moieties also provides a distinctive set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9;/h3,6,8-9,12H,1-2,4-5,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIMWILCOFKRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671615 | |
Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-53-7 | |
Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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